nutlin-3A

Übersicht

Beschreibung

Nutlin-3A is a potent inhibitor of MDM2 (mouse double minute 2) binding to p53. It induces the expression of p53 regulated genes and shows potent antiproliferative activity in cells expressing functional p53 . It is also known as Rebemadlin .

Molecular Structure Analysis

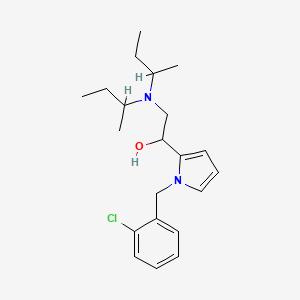

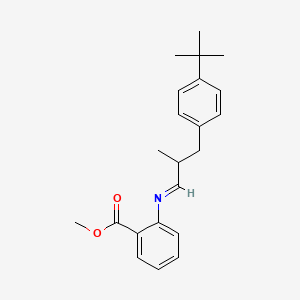

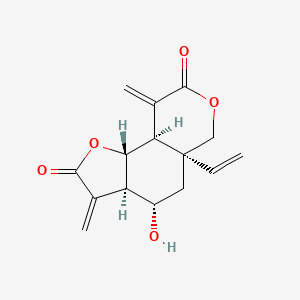

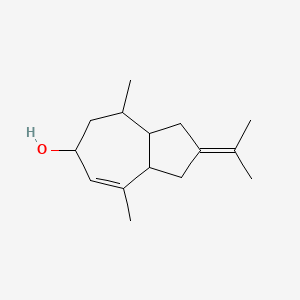

The molecular formula of Nutlin-3A is C30H30Cl2N4O4 . The molecular structure of Nutlin-3A involves two 4-chlorophenyl moieties and one isopropoxy substituent . The X-ray structure of Nutlin-3A in complex with human MDM2 shows that Nutlin-3A fits into the ligand binding pocket of MDM2 mimicking the p53 peptide .Wissenschaftliche Forschungsanwendungen

Cancer Therapy: p53 Stabilization

Nutlin-3A is known for its role in stabilizing tumor suppressor p53 (TP53), which is crucial in cancer therapy. By inhibiting the interaction between MDM2 and p53, nutlin-3A prevents the degradation of p53, thereby enhancing its tumor-suppressing activity .

Enhancement of DNA Damage Response

Nutlin-3A has been shown to suppress poly (ADP-ribose) polymerase 1 (PARP1), which plays a role in DNA repair. This suppression can enhance the effects of DNA-damaging drugs, especially in tumors with mutations in homologous recombination genes like BRCA1 .

Immunotherapy: Boosting Natural Killer Cell Activity

Research indicates that nutlin-3A can enhance natural killer (NK) cell-mediated killing of neuroblastoma cells by restoring ligands for NK cell–activating receptors on the cancer cells, thus boosting the immune response against tumors .

Targeting KRAS Mutant Cancers

Nutlin-3A has been found to inhibit the KRAS-PI3K/Akt-mTOR pathway, which is often activated in cancers. It also disrupts the fusion of autophagosomes and macropinosomes with lysosomes, making it specific in targeting KRAS mutant/p53 wild type lung cancers .

Proteomic Analysis in Lymphoma

In lymphomas, nutlin-3A has a system-wide effect, affecting a multitude of proteins involved in various pathways. This broad impact suggests its potential use in understanding and treating different types of lymphoma through proteomic analysis .

Wirkmechanismus

Target of Action

Nutlin-3A is a small molecule that primarily targets the MDM2 protein . MDM2 is an essential negative regulator of the tumor suppressor protein p53 . In normal conditions, MDM2 promotes the ubiquitination and subsequent degradation of p53 . Nutlin-3A also targets GFPT2 of the hexosamine biosynthetic pathway, specifically in KRAS mutant/p53 wild type NSCLC cells .

Mode of Action

Nutlin-3A acts by inhibiting the interaction between MDM2 and p53 . It competes for binding sites in the N-terminus of the MDM2 protein and p53 (Phe19, Trp23, Leu26), blocking the binding between MDM2 and p53 . This inhibition reduces the degradation of p53, leading to the stabilization and activation of p53 .

Biochemical Pathways

The primary biochemical pathway affected by Nutlin-3A is the p53 pathway . By inhibiting MDM2, Nutlin-3A disrupts the negative feedback loop between MDM2 and p53, leading to the activation of the p53 pathway . This results in the induction of apoptosis of tumor cells, reversal of the immunosuppressive microenvironment, and triggering of immunogenic cell death . Nutlin-3A also inhibits the KRAS-PI3K/Akt-mTOR pathway and disrupts the fusion of both autophagosomes and macropinosomes with lysosomes .

Pharmacokinetics

Nutlin-3A exhibits nonlinear binding to murine plasma proteins, with the unbound fraction ranging from 0.7 to 11.8% . Its disposition is characterized by rapid absorption with peak plasma concentrations at approximately 2 hours and biphasic elimination consistent with a saturable clearance process .

Result of Action

The action of Nutlin-3A leads to several molecular and cellular effects. It induces the expression of p53 regulated genes and shows potent antiproliferative activity in cells expressing functional p53 . Nutlin-3A also induces non-apoptotic and catastrophic macropinocytosis associated methuosis-like cell death . Furthermore, it enhances natural killer cell-mediated killing of neuroblastoma by restoring p53-dependent expression of ligands for NKG2D and DNAM-1 receptors .

Action Environment

The action of Nutlin-3A can be influenced by various environmental factors. For instance, the presence of certain mutations, such as KRAS mutations, can affect the efficacy of Nutlin-3A . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can also influence the action of Nutlin-3A .

Safety and Hazards

Zukünftige Richtungen

MDM2 inhibitors like Nutlin-3A retain efficacy in hypoxia, suggesting they could be useful for targeting acutely hypoxic cancer cells . Nutlin-3A treatment in a xenograft animal lymphoma model inhibited growth of t (14;18)-positive DLBCL tumors, associated with increased apoptosis and decreased proliferation . These findings suggest that disruption of the p53–MDM2 interaction by Nutlin-3A offers a novel therapeutic approach for DLBCL associated with t (14;18) (q32;q21) .

Eigenschaften

IUPAC Name |

4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUHCSBCVGXTJM-WUFINQPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317967 | |

| Record name | (-)-Nutlin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

nutlin-3A | |

CAS RN |

675576-98-4, 548472-68-0 | |

| Record name | (-)-Nutlin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675576-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nutlin 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548472680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nutlin-3a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nutlin-3 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Nutlin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675576-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NUTLIN-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IA0V845C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REBEMADLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7C92IOE65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)

![1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate](/img/structure/B1683829.png)